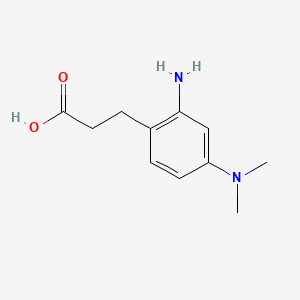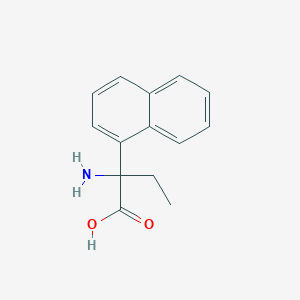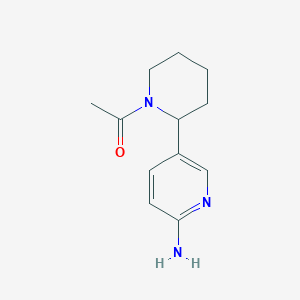
(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium is a chemical compound with a unique structure that includes a chloro group, a hydrazinyl group, and a triethylazanium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium typically involves the reaction of chloroacetyl chloride with hydrazine hydrate, followed by the introduction of triethylamine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amines, thiols, and oxo compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which (1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium exerts its effects involves interactions with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The triethylazanium moiety may enhance the compound’s solubility and facilitate its transport across cell membranes.
類似化合物との比較
Similar Compounds
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium chloride: This compound has a similar hydrazinyl and oxoethyl structure but differs in the presence of a pyridinium ring instead of the triethylazanium moiety.
Girard’s Reagent P:
Uniqueness
(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium is unique due to its combination of a chloro group, hydrazinyl group, and triethylazanium moiety, which provides distinct reactivity and solubility properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
特性
分子式 |
C8H19ClN3O+ |
|---|---|
分子量 |
208.71 g/mol |
IUPAC名 |
(1-chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium |
InChI |
InChI=1S/C8H18ClN3O/c1-4-12(5-2,6-3)7(9)8(13)11-10/h7H,4-6,10H2,1-3H3/p+1 |
InChIキー |
GHZRTOYQMSDKRD-UHFFFAOYSA-O |
正規SMILES |
CC[N+](CC)(CC)C(C(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B11820638.png)

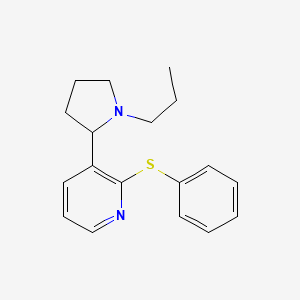
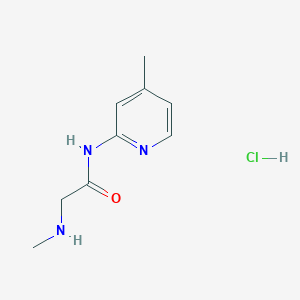
![{[(4-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11820665.png)
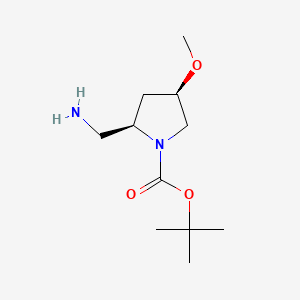

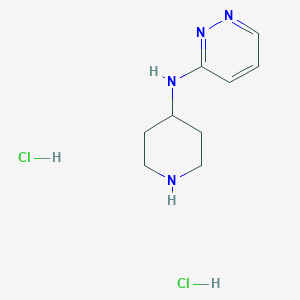

![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)

